(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
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Overview
Description
(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyrano[3,2-c]pyran core fused with a furan ring, and various functional groups such as an amino group, a nitrile group, and a ketone group. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
Mechanism of Action
The compound also contains a furan ring, which is a common feature in many biologically active compounds . Furan derivatives have been found to possess significant biological properties and are used in the construction of polynuclear heterocyclic structures .
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and effects in the body. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes and pathways, potentially leading to the formation of active or inactive metabolites. Finally, the compound and its metabolites would be excreted from the body, ending their effects .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interaction with its targets, and its pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(5-methylfuran-2-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-4,5,7,8-tetrahydropyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile
Uniqueness
What sets (4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile apart from similar compounds is its unique combination of functional groups and its specific structural configuration.
Properties
IUPAC Name |
(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-7-3-4-10(19-7)12-9(6-16)14(17)21-11-5-8(2)20-15(18)13(11)12/h3-5,12H,17H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVICJWMBBNFJRE-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H]2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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